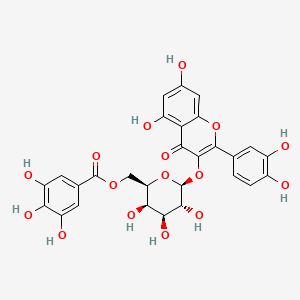

Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside

Description

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for this compound through characteristic chemical shift patterns and coupling constants that reveal both connectivity and stereochemistry. Proton nuclear magnetic resonance spectra consistently display the anomeric proton of the galactose unit as a doublet at approximately δ 5.52 ppm with a coupling constant of 7.8 Hz, confirming the beta-anomeric configuration through the magnitude of the vicinal coupling. The galloyl aromatic protons appear as a characteristic singlet at δ 7.28 ppm, integrating for two protons and reflecting the symmetrical substitution pattern of the gallic acid moiety.

The quercetin portion exhibits typical flavonol proton signals with meta-coupled aromatic protons of the A-ring appearing at δ 6.61 ppm for H-6 and δ 6.83 ppm for H-8, both showing doublet multiplicity with coupling constants of approximately 2.0 Hz. The B-ring protons display an ABX coupling pattern characteristic of 3',4'-dihydroxylated flavonoids, with H-2' appearing as a doublet at δ 8.24 ppm, H-5' as a doublet at δ 7.28 ppm, and H-6' as a doublet of doublets at δ 7.93 ppm with coupling constants reflecting both ortho and meta relationships.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon of quercetin at δ 178.20 ppm, while the galloyl ester carbonyl appears at δ 166.71 ppm, providing clear differentiation between these two carbonyl environments. The anomeric carbon of galactose resonates at δ 101.8 ppm, consistent with beta-glycosidic linkage, while the galloyl-substituted C-6'' carbon shows characteristic downfield shifting due to the esterification. The galloyl aromatic carbons display typical patterns with C-2,6 at δ 120.12 ppm, C-3,5 at δ 145.07 ppm, and C-4 at δ 138.38 ppm, reflecting the trihydroxylated substitution pattern.

High-Performance Liquid Chromatography Profiling

High-performance liquid chromatography serves as the primary analytical method for separation and quantification of this compound from complex plant extracts and related flavonoid mixtures. Reversed-phase chromatographic systems utilizing C18 stationary phases with gradient elution protocols employing acetonitrile-water mobile phases have demonstrated optimal resolution for this compound. Typical retention times range from 119.5 to 129.8 minutes under standardized gradient conditions, positioning this galloylated derivative later in the chromatographic run compared to non-galloylated quercetin glycosides.

Detection wavelengths for ultraviolet-visible spectrophotometric monitoring are optimized at 266 nm and 356 nm, corresponding to the characteristic absorption maxima of the quercetin chromophore modified by galloylation. The galloyl substitution causes bathochromic shifts in the absorption spectrum compared to simple quercetin glycosides, facilitating selective detection and quantification. Photodiode array detection enables simultaneous monitoring across the entire ultraviolet-visible spectrum, providing additional confirmation of compound identity through spectral matching with reference standards.

Comparative Analysis with Related Flavonoid Glycosides

Structural comparison of this compound with related flavonoid glycosides reveals important relationships within the quercetin derivative family and highlights the unique features conferred by galloylation. Hyperoside (quercetin 3-O-beta-D-galactopyranoside) represents the direct precursor lacking galloyl esterification, sharing the identical quercetin-galactose backbone but exhibiting significantly different physicochemical properties. The molecular weight difference of 152 mass units between these compounds directly corresponds to the gallic acid moiety, providing a clear structural relationship that facilitates comparative analysis.

Isoquercitrin (quercetin 3-O-beta-D-glucopyranoside) differs in the sugar component through replacement of galactose with glucose, maintaining the same anomeric configuration but altering the stereochemistry at C-4 of the sugar ring. This structural modification results in distinct chromatographic retention behaviors and slightly different nuclear magnetic resonance spectral patterns, particularly in the sugar region where the axial versus equatorial orientation of the C-4 hydroxyl group creates observable differences. The galloylated derivative quercetin 3-O-(6''-galloyl)-beta-D-glucopyranoside provides another important comparator, sharing the galloyl esterification but differing in sugar stereochemistry.

Retention time comparisons in high-performance liquid chromatography systems demonstrate the influence of galloylation on compound polarity and chromatographic behavior. Non-galloylated quercetin glycosides including hyperoside and isoquercitrin typically elute earlier in reversed-phase systems, while galloylated derivatives show increased retention due to enhanced hydrophobic interactions with the stationary phase. The specific retention time of this compound at approximately 129.8 minutes positions it among the most retained quercetin derivatives, reflecting the substantial contribution of the galloyl group to overall hydrophobicity.

Nuclear magnetic resonance spectral differences between galloylated and non-galloylated quercetin glycosides manifest primarily in the sugar region, where galloyl esterification causes characteristic downfield shifts of the affected carbon and proton signals. The galloyl aromatic protons provide distinctive singlet signals that serve as diagnostic markers for this structural modification, while the ester carbonyl carbon creates additional complexity in the carbon-13 spectrum. These spectral differences enable unambiguous identification and quantification of galloylated versus non-galloylated quercetin derivatives in natural product mixtures.

Crystallographic Studies and Three-Dimensional Conformation

Crystallographic analysis of this compound requires high-quality single crystals, which present significant challenges due to the compound's multiple hydroxyl groups and tendency toward hydrogen-bonded aggregation. Current structural databases indicate limited availability of complete crystal structure determinations for this specific compound, reflecting the general difficulties encountered in crystallizing highly hydroxylated flavonoid glycosides. However, theoretical computational studies and related crystal structures provide valuable insights into the likely three-dimensional conformation and intermolecular interactions.

The spatial arrangement of the molecule involves multiple conformational degrees of freedom, including rotation around the glycosidic linkage between quercetin and galactose, orientation of the galloyl group relative to the sugar ring, and internal flexibility within the galactose pyranose ring. Computational modeling studies suggest that the galactose unit adopts a chair conformation with the galloyl group oriented to minimize steric interactions while maximizing intramolecular hydrogen bonding opportunities. The quercetin moiety maintains its characteristic planar structure with the B-ring potentially twisted relative to the chromone system depending on crystal packing forces.

Intermolecular hydrogen bonding patterns in the solid state likely involve extensive networks between the multiple hydroxyl groups present on the quercetin, galactose, and galloyl portions of the molecule. These interactions significantly influence physical properties including melting point, solubility, and stability, with the galloyl group contributing additional aromatic stacking interactions that may stabilize particular crystal forms. Powder X-ray diffraction studies of isolated samples confirm crystalline character but require single crystal analysis for complete three-dimensional structure determination.

Conformational analysis through nuclear magnetic resonance coupling constant analysis provides valuable information about preferred solution conformations in the absence of crystal structure data. The observed coupling patterns for the galactose ring protons suggest predominant chair conformation with equatorial orientation of most substituents, consistent with expectations for beta-D-galactopyranoside derivatives. Future crystallographic studies will be essential for definitive confirmation of solid-state structure and detailed understanding of intermolecular interactions governing the physical properties of this important flavonoid derivative.

Propriétés

IUPAC Name |

[(2R,3R,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24O16/c29-11-6-14(32)19-17(7-11)42-25(9-1-2-12(30)13(31)3-9)26(22(19)37)44-28-24(39)23(38)21(36)18(43-28)8-41-27(40)10-4-15(33)20(35)16(34)5-10/h1-7,18,21,23-24,28-36,38-39H,8H2/t18-,21+,23+,24-,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMQQLXJREAGPHS-OJWSHTDTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)COC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90971957 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 6-O-(3,4,5-trihydroxybenzoyl)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90971957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

616.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53171-28-1, 56508-10-2 | |

| Record name | Quercetin 3-(6-O-galloylgalactoside) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053171281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 6-O-(3,4,5-trihydroxybenzoyl)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90971957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Extraction from Natural Sources

- Fresh leaves of Psidium guajava L. (guava)

- Roots of Glycyrrhiza uralensis

- Herbs of Hypericum perforatum L.

These plant materials serve as the starting point for isolating the compound due to their natural abundance of quercetin derivatives.

Solvent Extraction:

The plant material is dried and powdered, then subjected to solvent extraction using solvents such as methanol, ethanol, or aqueous mixtures. Methanol or ethanol are preferred for their polarity, which efficiently extracts flavonoid glycosides.Chromatographic Purification:

The crude extract undergoes purification via chromatographic techniques including column chromatography, high-performance liquid chromatography (HPLC), or preparative thin-layer chromatography (TLC). These methods separate Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside based on polarity and molecular size.Crystallization:

Final purification often involves recrystallization from suitable solvents to obtain the compound in pure form.

Synthetic Preparation Methods

Glycosylation Step:

Quercetin is glycosylated with a galactose derivative to form quercetin 3-O-beta-D-galactopyranoside. This step typically requires activation of the sugar moiety and use of catalysts or promoters to facilitate the formation of the glycosidic bond.Galloylation Step:

The glycoside is then selectively galloylated at the 6'' position of the galactose moiety. This involves esterification with gallic acid or its derivatives under controlled conditions to avoid side reactions.

- Use of specific solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or pyridine to dissolve reactants and promote reactions.

- Catalysts or coupling agents like dicyclohexylcarbodiimide (DCC) or 4-dimethylaminopyridine (DMAP) may be employed to enhance esterification efficiency.

- Temperature control is critical, often maintained at room temperature to moderate heating (25–60°C) to optimize yields and minimize degradation.

Purification and Characterization

Purification:

Post-synthesis or extraction, the compound is purified using chromatographic methods such as HPLC to ensure high purity suitable for research or pharmaceutical applications.Characterization:

The purified compound is characterized by spectroscopic methods including nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) to confirm structural integrity.

In Vivo Formulation Preparation

For biological assays, this compound stock solutions can be formulated using co-solvents:

- Prepare a DMSO master stock solution.

- Sequentially add solvents such as PEG300, Tween 80, and distilled water or corn oil to achieve a clear solution.

- Ensure clarity at each step before adding the next solvent, using vortexing, ultrasound, or mild heating to aid dissolution.

Summary Table of Preparation Methods

Research Findings Relevant to Preparation

- The compound’s extraction from Psidium guajava L. leaves has been reported with successful isolation using solvent extraction and chromatographic techniques.

- Synthetic routes emphasize regioselective galloylation at the 6'' position of the galactose moiety, a critical step for biological activity enhancement.

- Proper solvent selection and handling during preparation are crucial to maintain compound stability and solubility, impacting downstream biological assays.

- The use of DMSO as a solvent is standard due to the compound’s limited aqueous solubility, with sonication and mild heating improving dissolution efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: Quercetin 3-O-(6’'-galloyl)-beta-D-galactopyranoside undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its biological activity.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct biological activities .

Applications De Recherche Scientifique

Chemical and Biological Properties

Chemical Structure and Characteristics

- Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside features a galloyl group that enhances its bioactivity compared to other flavonoids.

- It is commonly found in fruits, vegetables, and medicinal plants.

Biological Activities

- Antioxidant Activity : Scavenges free radicals and reduces oxidative stress.

- Anti-inflammatory Activity : Inhibits pro-inflammatory cytokines and enzymes.

- Anticancer Activity : Induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways .

Scientific Research Applications

Antioxidant Effects

A study demonstrated that this compound significantly improved cellular antioxidant activity in aged rats. The compound reduced oxidative stress markers while enhancing glutathione levels, indicating its potential as an anti-aging agent .

Anti-inflammatory Properties

Research involving human cell lines showed that this flavonoid glycoside inhibited the production of inflammatory mediators such as TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory conditions like arthritis .

Anticancer Activity

In vitro studies indicated that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of intrinsic apoptotic pathways, making it a candidate for further drug development .

Mécanisme D'action

The mechanism of action of Quercetin 3-O-(6’'-galloyl)-beta-D-galactopyranoside involves several molecular targets and pathways:

Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.

Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Q3G6G’s bioactivity is influenced by its aglycone type, sugar moiety, and acyl substitution patterns. Below is a detailed comparison with analogous compounds:

Influence of Aglycone Type: Quercetin vs. Kaempferol

Acylation of kaempferol (lacking the C-3' hydroxyl group in ring B) often results in distinct activity profiles compared to quercetin derivatives:

- Anti-complementary activity: Kaempferol 3-O-(6''-p-hydroxybenzoyl)-beta-D-galactopyranoside (IC₅₀: 39.0 μM) outperformed Q3G6G (IC₅₀: 97.0 μM) in classical pathway inhibition, attributed to reduced steric hindrance from the absence of the C-3' hydroxyl group .

- Alpha-glucosidase inhibition : Q3G6G (IC₅₀: 0.97 μM) exhibited superior activity to kaempferol derivatives (IC₅₀: >100 μM), highlighting the critical role of quercetin’s C-3' hydroxyl in enzyme binding .

Role of Sugar and Acyl Group Position

Impact of Acyl Group Type

Galloyl (trihydroxyphenyl) groups enhance bioactivity compared to other acyl substituents:

- Anti-complementary activity : Q3G6G (galloyl) showed moderate activity (IC₅₀: 39.0–97.0 μM), while feruloyl- or p-hydroxybenzoyl-substituted quercetin glycosides had reduced potency .

- Binding stability : Q3G6G’s galloyl group contributed to stable binding to IRF3 (RMSD: 1.5 Å), outperforming rutin (RMSD: ~2.2 Å) in molecular dynamics simulations .

Comparison with Rutin (Quercetin 3-O-Rutinoside)

- Docking scores : Rutin exhibited a stronger docking score (-6.37 kcal/mol) with IRF3 than Q3G6G, forming seven hydrogen bonds .

- Alpha-glucosidase inhibition : Q3G6G (IC₅₀: 0.97 μM) was 52-fold more potent than rutin (IC₅₀: ~50.58 μM, comparable to acarbose) .

Key Research Findings

Anti-Complementary Activity

Q3G6G inhibits the classical complement pathway (IC₅₀: 39.0–97.0 μM), but kaempferol analogs (e.g., compound 116, IC₅₀: 39.0 μM) are more potent due to reduced steric hindrance .

Alpha-Glucosidase Inhibition

- Q3G6G is a competitive inhibitor (IC₅₀: 0.97 μM), outperforming non-galloylated derivatives (e.g., quercetin 3-O-beta-D-glucopyranoside, IC₅₀: >100 μM) .

- Galloylation at the 6''-position of galactose enhances activity by 1,000-fold compared to glucosylation .

Antiviral Potential

Q3G6G binds stably to IRF3 (RMSD: 1.5 Å) and disrupts the ORF8-IRF3 complex in SARS-CoV-2, though Tribuloside demonstrated superior structural stability (RMSD: <2.0 Å) .

Activité Biologique

Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside (QG) is a flavonoid glycoside derived from quercetin, recognized for its diverse biological activities. This compound exhibits significant antioxidant, anti-inflammatory, anticancer, and antimicrobial properties, making it a subject of extensive research in various fields, including pharmacology and nutrition.

Chemical Structure and Properties

QG is characterized by its unique structure, which includes a galloyl group that enhances its bioactivity. The compound's molecular formula is , and its structure can be represented as follows:

- Molecular Weight : 432.38 g/mol

- CAS Number : 53171-28-1

The galloyl moiety contributes to the compound's increased polarity and solubility in biological systems, facilitating its interaction with cellular targets.

1. Antioxidant Activity

QG exhibits potent antioxidant properties by scavenging free radicals and reducing oxidative stress. It has been shown to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This activity is crucial in preventing chronic diseases associated with oxidative stress, such as cancer and cardiovascular diseases .

2. Anti-inflammatory Effects

The compound inhibits the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. Studies have demonstrated that QG suppresses the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), leading to reduced inflammation in various models . For instance, in lipopolysaccharide (LPS)-activated macrophages, QG significantly lowered nitric oxide production and inflammatory cytokine release .

3. Anticancer Properties

QG has shown promise in inducing apoptosis in cancer cells through multiple mechanisms:

- Inhibition of Cell Proliferation : QG disrupts cell cycle progression and induces cell death in various cancer cell lines.

- Activation of Caspases : The compound triggers caspase activation, leading to apoptosis.

- Modulation of Signaling Pathways : QG affects several signaling pathways involved in cancer progression, including the PI3K/Akt pathway .

In animal studies, QG administration has resulted in reduced tumor growth and metastasis in models of breast and colon cancer.

4. Antimicrobial Activity

QG demonstrates antibacterial and antiviral properties. It has been effective against various pathogens, including bacteria responsible for respiratory infections and viruses such as influenza. Its mechanism involves disrupting microbial cell membranes and inhibiting viral replication .

Table 1: Summary of Biological Activities of this compound

| Biological Activity | Mechanism of Action | References |

|---|---|---|

| Antioxidant | Scavenges ROS | |

| Anti-inflammatory | Inhibits cytokines | |

| Anticancer | Induces apoptosis | |

| Antimicrobial | Disrupts membranes |

Case Studies

-

Anti-inflammatory Effects in Rheumatoid Arthritis :

A study investigated the effects of QG on rheumatoid arthritis models. Treatment with QG resulted in decreased levels of inflammatory markers and improved joint health . -

Cancer Cell Line Studies :

In vitro studies using breast cancer cell lines showed that QG inhibited cell growth by inducing apoptosis through caspase activation pathways . -

Neuroprotective Effects :

Research on neuroprotection indicated that QG could protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential benefits in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. How is Quercetin 3-O-(6''-galloyl)-β-D-galactopyranoside typically isolated and characterized in plant extracts?

- Methodology :

- Extraction : Use polar solvents (e.g., methanol, ethanol) with column chromatography (silica gel, Sephadex LH-20, ODS) and semi-preparative HPLC for purification .

- Characterization : Employ NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm the structure. Key signals include galloyl proton resonances (δ 6.8–7.2 ppm) and galactopyranosyl anomeric protons (δ 4.5–5.5 ppm) .

- Validation : Compare retention times and spectral data with literature or authenticated standards .

Q. What experimental models are used to study its biological activity?

- In vitro assays :

- Antioxidant activity : DPPH/ABTS radical scavenging assays .

- Anti-algal activity : Growth inhibition of Microcystis aeruginosa using chlorophyll-a quantification .

- Apoptosis induction : Caspase-3/9 activation assays in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. What strategies optimize the synthesis of acylated quercetin glycosides like this compound?

- Key steps :

Regioselective protection : Benzylation of quercetin’s 4' and 7-OH groups to isolate the 3-OH for glycosylation .

Glycosylation : Use β-glycosyl donors (e.g., peracetylated galactose) with Lewis acid catalysts (e.g., BF₃·Et₂O) for stereoselective coupling .

Acylation : Galloylation at the 6''-OH of galactose using galloyl chloride in anhydrous pyridine .

Deprotection : Catalytic transfer hydrogenation (Pd/C, HCO₂NH₄) to remove benzyl groups .

- Challenges : Competing acylation sites require controlled reaction conditions (temperature < 50°C, inert atmosphere) .

Q. How does the galloyl moiety influence bioactivity compared to non-acylated quercetin glycosides?

- Enhanced polarity : Improves solubility in aqueous systems, critical for anti-algal activity (e.g., 10x higher inhibition of M. aeruginosa vs. quercetin aglycone) .

- Binding affinity : Galloylation increases hydrogen bonding with targets like IRF3 (stable RMSD < 2.5 Å vs. fluctuating trends in non-acylated analogues) .

- Structure-activity paradox : Acylated kaempferol derivatives may outperform quercetin analogues in anti-complementary activity due to reduced steric hindrance .

Q. How can contradictory data on its apoptotic mechanisms be resolved?

- Case study : Conflicting reports on p53 dependency:

- p53 activation : Observed in HepG2 cells via Western blot (upregulation of Bax, downregulation of Bcl-2) .

- p53-independent pathways : Reported in p53-null cell lines via MAPK/ERK activation .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for dose-response studies of this compound?

- Nonlinear regression : Fit IC₅₀ values using four-parameter logistic models (e.g., GraphPad Prism) .

- Synergy analysis : For combinatorial studies (e.g., with cisplatin), calculate combination index (CI) via Chou-Talalay method .

Q. How to validate molecular docking predictions of its interaction with IRF3?

- In vitro validation :

- Surface plasmon resonance (SPR) to measure binding affinity (KD values) .

- Competitive ELISA with IRF3-specific antibodies .

Comparative Bioactivity Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.